molecular formula C15H12F3N5O3 B292095 Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Cat. No. B292095
M. Wt: 367.28 g/mol
InChI Key: LOVOZBQASDQHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a member of the triazolotriazine family, which has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and neurodegeneration. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments include its potent antitumor and neuroprotective activity, as well as its relatively simple synthesis method. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays, and its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Another direction is to develop more efficient synthesis methods for this compound, which could make it more accessible for research and development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate can be achieved through various methods, including the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate and sodium azide, followed by cyclization with triethyl orthoformate. Other methods involve the reaction of 3-(trifluoromethyl)aniline with ethyl cyanoacetate and sodium azide, followed by cyclization with triethyl orthoformate. The synthesis of this compound is a multi-step process that requires careful attention to reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C15H12F3N5O3

Molecular Weight

367.28 g/mol

IUPAC Name

ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C15H12F3N5O3/c1-3-26-13(25)11-21-23(14-20-19-8(2)12(24)22(11)14)10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3

InChI Key

LOVOZBQASDQHHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)C)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)C)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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